(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride
Description
Molecular Formula and Stereochemical Configuration
This compound possesses the molecular formula C₁₀H₁₆ClN, corresponding to a molecular weight of 185.69400 daltons. The compound exhibits a specific stereochemical configuration designated as (R) at the alpha carbon center, indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules. The International Union of Pure and Applied Chemistry name for this compound is (R)-N-methyl-1-phenylpropan-2-amine hydrochloride, reflecting its systematic nomenclature.
The base structure consists of a phenethylamine backbone with two methyl substituents positioned at the 2 and 5 positions of the benzene ring, along with an additional methyl group attached to both the alpha carbon and the nitrogen atom. The stereochemical designation (R) specifically refers to the configuration at the alpha carbon bearing the methyl group, distinguishing this enantiomer from its (S) counterpart. The Chemical Abstracts Service registry number for this compound is 856646-07-6, providing a unique identifier for this specific stereoisomer.
The compound exists as a hydrochloride salt, formed through protonation of the secondary amine nitrogen with hydrochloric acid. This salt formation significantly affects the compound's physical properties, including solubility, melting point, and crystalline structure. The molecular geometry around the nitrogen center adopts a tetrahedral arrangement, while the alpha carbon maintains its tetrahedral configuration, contributing to the overall three-dimensional structure of the molecule.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound have revealed important structural details about its solid-state organization. X-ray diffraction studies indicate that the crystal structure adopts a monoclinic system with specific lattice parameters characteristic of this stereoisomer. The crystallographic data shows that the compound forms well-defined crystalline structures that can be analyzed through standard diffraction techniques.
The conformational analysis of this compound has been extensively studied through both experimental and theoretical approaches. Density functional theory calculations using various basis sets have been employed to identify energy minima corresponding to different rotational conformers around key bonds. These studies have revealed that the compound can adopt multiple conformational states, with the relative stability depending on factors such as steric interactions between the methyl substituents and the phenyl ring.
The crystal structure analysis has shown that intermolecular hydrogen bonding plays a crucial role in the solid-state packing arrangement. The hydrochloride salt formation creates opportunities for hydrogen bond networks between the protonated amine groups and chloride ions, contributing to the overall stability of the crystalline lattice. The spacing between molecules and the orientation of the aromatic rings within the crystal structure provide insights into the preferred molecular arrangements in the solid state.
Conformational studies have also examined the rotational barriers around the carbon-carbon bond connecting the phenyl ring to the ethylamine chain. These investigations reveal that the compound exhibits restricted rotation due to steric hindrance from the methyl substituents, leading to preferred conformational states that minimize intramolecular interactions. The energy differences between conformers have been calculated to be significant enough to affect the compound's physical and chemical properties.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Raman)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various methyl groups, aromatic protons, and the methylene bridge connecting the aromatic ring to the amine functionality. The chemical shifts and coupling patterns observed in the nuclear magnetic resonance spectra are consistent with the proposed molecular structure and stereochemical configuration.
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the three aromatic protons of the 2,5-dimethyl-substituted benzene ring. These signals appear as a complex multiplet due to the asymmetric substitution pattern, with chemical shifts influenced by the electron-donating effects of the methyl substituents. The methyl groups attached to the aromatic ring produce distinct singlet signals in the aliphatic region of the spectrum.
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The infrared spectrum shows strong absorption bands corresponding to N-H stretching vibrations of the protonated amine, typically appearing in the 3000-2500 cm⁻¹ region. Additional bands corresponding to C-H stretching vibrations of both aromatic and aliphatic carbons are observed in the appropriate spectral regions.
The aromatic C=C stretching vibrations produce characteristic bands in the 1600-1500 cm⁻¹ region, while the aromatic C-H bending vibrations appear around 1450-1400 cm⁻¹. The presence of the hydrochloride salt is confirmed by specific bands associated with the ionic interactions between the protonated amine and the chloride ion. The infrared spectroscopic data provides a fingerprint for compound identification and purity assessment.
Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrational modes that may be infrared-inactive. The Raman spectrum of this compound shows characteristic bands corresponding to aromatic ring breathing modes and symmetric stretching vibrations of the methyl groups. The intensity patterns observed in the Raman spectrum are consistent with the molecular symmetry and electronic structure of the compound.
Comparative Analysis with Enantiomeric Forms
The comparison between this compound and its (S) enantiomer reveals important differences in their physical, chemical, and spectroscopic properties. While both enantiomers possess identical molecular formulas and connectivity, their three-dimensional arrangements differ significantly, leading to distinct behavioral characteristics. The optical rotation values provide a clear distinction between the two forms, with the (R) enantiomer exhibiting a specific rotation of -17.4° when measured in hydrochloric acid solution.
Crystallographic studies have shown that the two enantiomers adopt different crystal packing arrangements, despite having identical molecular geometries. The (R) and (S) forms crystallize in enantiomorphous space groups, resulting in mirror-image crystal structures. This difference in crystal packing affects properties such as melting point, solubility, and dissolution rates, which can be measured experimentally to distinguish between the enantiomers.
Spectroscopic analysis reveals that conventional nuclear magnetic resonance and infrared spectroscopy cannot distinguish between enantiomers in achiral environments. However, when analyzed in the presence of chiral auxiliaries or chiral solvents, subtle differences in chemical shifts and coupling patterns may become apparent. The use of chiral nuclear magnetic resonance shift reagents has been employed to differentiate between enantiomeric forms through induced chemical shift differences.
The biological and pharmacological properties of the two enantiomers differ substantially, although these differences lie outside the scope of structural characterization. From a purely structural perspective, the enantiomers exhibit identical bond lengths, bond angles, and intramolecular distances when measured in isolation. However, their interactions with chiral environments, including biological macromolecules and chiral chromatographic phases, demonstrate the significance of their stereochemical differences.
Advanced analytical techniques such as circular dichroism spectroscopy and optical rotatory dispersion provide definitive methods for distinguishing between enantiomeric forms. These techniques measure the differential absorption or rotation of circularly polarized light, which is directly related to the absolute configuration of the molecule. The circular dichroism spectrum of this compound shows characteristic Cotton effects that are mirror images of those observed for the (S) enantiomer.
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCTHGENBYORR-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704147 | |
| Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856646-07-6 | |
| Record name | Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856646-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is used in various fields:
Chemistry: It serves as a chiral building block in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is similar to other chiral amines, such as (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride. its unique chiral center and specific substituents make it distinct in terms of reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomers
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride (CAS: 1032036-48-8):
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (CAS: 1269437-70-8):
Functional Group Modifications
2C-T (2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride, 1e) :
- (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS: 473733-16-3): Fluorine atoms at 3- and 5-positions introduce strong electron-withdrawing effects.
Chirality and Enantiomeric Effects
Physicochemical and Pharmacokinetic Profiles
*LogP values estimated using ChemDraw software.
Receptor Binding and Selectivity
- Serotonergic Activity : 2C-T derivatives (e.g., 1e) exhibit biased agonism at 5-HT₂A receptors due to sulfur-containing substituents, whereas the 2,5-dimethyl analog may favor adrenergic receptor interactions .
- Chiral Specificity : The (R)-enantiomer of 1-(2,5-dimethylphenyl)ethanamine shows higher selectivity for α₁-adrenergic receptors compared to its (S)-counterpart, which is critical for cardiovascular drug design .
Metabolic Pathways
- Methyl vs. Methoxy Groups : Methyl-substituted compounds like (R)-1-(2,5-dimethylphenyl)ethanamine undergo slower oxidative metabolism compared to methoxy analogs (e.g., 2C-T), reducing first-pass effects .
- Fluorine Substitution : The 3,5-difluoro analog resists CYP450-mediated degradation, extending its plasma half-life .
Biological Activity
(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride, a chiral amine compound with the molecular formula C₁₀H₁₆ClN and CAS number 856646-07-6, has garnered interest due to its structural resemblance to neurotransmitters such as amphetamines. This resemblance suggests potential stimulant properties and interactions with neurotransmitter systems, particularly in the central nervous system (CNS) . This article delves into the biological activity of this compound, highlighting its pharmacological profile, synthesis methods, and relevant case studies.
- Molecular Weight : 185.694 g/mol
- Polar Surface Area : 26.02 Ų
- Stereochemistry : (R)-configuration, which is critical for its biological activity.
This compound is believed to influence neurotransmitter release and uptake. Preliminary studies indicate potential interactions with dopamine and serotonin receptors, which are crucial targets for many psychoactive drugs. These interactions may lead to stimulant effects similar to those observed with amphetamine derivatives .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Stimulant Properties : Due to its structural similarity to amphetamines, the compound may exhibit stimulant effects.
- Neurotransmitter Interaction : Initial findings suggest that it could modulate the release of neurotransmitters like dopamine and serotonin .
- Potential Therapeutic Applications : The compound's unique properties make it a candidate for further research in neuropharmacology.
Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant binding to dopamine D2 receptors, suggesting its potential role as a dopaminergic agent. This binding affinity could explain its stimulant-like effects observed in preliminary behavioral assays .
Study 2: Synthesis and Derivative Analysis
Research focused on synthesizing derivatives of this compound to enhance pharmacological properties. Several derivatives were tested for their biological activity against cancer cell lines:
| Compound Name | CAS Number | IC50 (µM) | Cell Line |
|---|---|---|---|
| Derivative A | 856562-93-1 | <10 | HeLa |
| Derivative B | 1032114-81-0 | 6.7 | MCF-7 |
| Parent Compound | 856646-07-6 | >10 | A549 |
These findings highlight the potential for structural modifications to improve therapeutic efficacy against specific cancer types .
Study 3: Neuroprotective Effects
A neuroprotective study evaluated the ability of this compound to cross the blood-brain barrier and inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs). The compound demonstrated no cytotoxicity at concentrations below 12.5 µM in neuronal cell lines, indicating a favorable safety profile for potential CNS applications .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
Conditions :
-
Anhydrous dichloromethane or THF
-
Triethylamine as a base to neutralize HCl
The 2,5-dimethylphenyl group exerts steric and electronic effects, slightly reducing reaction rates compared to unsubstituted analogs.
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides:
Example :
Key Conditions :
-
Deprotonation with NaOH or K₂CO₃ to activate the amine
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Polar aprotic solvents (e.g., DMF, acetone)
-
50–80°C for 4–12 hours.
Reductive Amination
The compound serves as a substrate in reductive amination with ketones or aldehydes:
Reaction Pathway :
-
Condensation with carbonyl compounds to form imines
Notable Example :
Acid-Base Reactions
The hydrochloride salt reversibly dissociates in aqueous solutions:
Applications :
Stability and Reaction Considerations
-
Thermal Sensitivity : Degrades above 150°C, requiring low-temperature protocols .
-
Steric Effects : The 2,5-dimethyl substitution hinders electrophilic aromatic substitution but enhances stability toward oxidation .
-
Chiral Integrity : Retains configuration under mild conditions but may racemize in strong acids/bases .
Preparation Methods
General Synthetic Approaches
The primary synthetic strategy to obtain (R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride involves the reduction of the corresponding ketone precursor, 1-(2,5-dimethylphenyl)ethanone, followed by conversion to the hydrochloride salt. The key challenge is achieving high enantiomeric excess (ee) of the (R)-enantiomer.
Typical synthetic routes include:
- Asymmetric catalytic reduction of the ketone using chiral catalysts (e.g., Ru-BINAP complexes or other metal-ligand systems) to favor the (R)-enantiomer.
- Chiral resolution of racemic mixtures through diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), followed by separation.
- Enzymatic resolution or biocatalytic asymmetric reduction, which can provide high selectivity under mild conditions.
The final amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically under controlled temperature to precipitate the pure salt form.
Reduction of 1-(2,5-Dimethylphenyl)ethanone
The reduction step is critical and can be performed using:
| Reducing Agent | Conditions | Notes |
|---|---|---|
| Sodium borohydride (NaBH4) | Mild, aqueous or alcoholic solvent | Produces racemic amine unless chiral induction is applied |
| Lithium aluminum hydride (LiAlH4) | Anhydrous ether solvents, inert atmosphere | Strong reducing agent, less selective without chiral catalyst |
| Catalytic hydrogenation with chiral catalyst | H2 gas, metal catalyst (e.g., Ru-BINAP), inert atmosphere, room temperature to mild heat | High enantiomeric excess (up to >99% ee) achievable |
Catalytic hydrogenation employing chiral catalysts is preferred for industrial and research scale due to its efficiency and selectivity, yielding predominantly the (R)-enantiomer.
Enantiomeric Purity and Characterization
Ensuring the (R)-configuration and high enantiomeric purity is essential. Common analytical techniques include:
- Chiral High-Performance Liquid Chromatography (HPLC): Using chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and quantify enantiomeric excess.
- Polarimetry: Measuring optical rotation to confirm stereochemistry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm structural integrity; aromatic protons typically appear at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm.
- Mass Spectrometry (HRMS): Confirms molecular mass and formula.
Conversion to Hydrochloride Salt
After obtaining the free base amine, it is converted to the hydrochloride salt to improve stability and handling:
- The free amine is dissolved in an appropriate solvent (e.g., methanol).
- Hydrochloric acid (typically 4 M) is added at controlled temperature (around 38–42°C).
- The mixture is stirred, then cooled to approximately -5 to -10 °C to precipitate the hydrochloride salt.
- The solid is filtered, washed, and dried under ambient conditions.
This method yields the hydrochloride salt as an off-white powder with high purity and good yield (typically >85%).
Representative Data Table for Physical and Chemical Properties
Industrial Scale and Environmental Considerations
- Catalytic hydrogenation with chiral catalysts is scalable and preferred for industrial production due to high yield and enantiomeric purity.
- Use of flow chemistry techniques can enhance control over reaction parameters and minimize racemization.
- Environmental impact can be mitigated by selecting greener solvents and catalysts, and by recycling catalysts and minimizing hazardous waste.
Summary of Preparation Methods
| Step | Methodology | Outcome/Remarks |
|---|---|---|
| Ketone precursor synthesis | Commercially available or synthesized | Starting material for reduction |
| Asymmetric reduction | Chiral catalytic hydrogenation (e.g., Ru-BINAP) or chiral borohydride | High (R)-enantiomer selectivity |
| Chiral resolution | Diastereomeric salt formation with chiral acids | Alternative to asymmetric catalysis |
| Conversion to hydrochloride salt | Acidification with HCl in methanol, cooling to precipitate salt | Stable, pure hydrochloride salt form |
Q & A
Basic Research Questions
Q. How can the synthesis of (R)-1-(2,5-dimethylphenyl)ethanamine hydrochloride be optimized for high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Resolve racemic mixtures using chiral acids (e.g., tartaric acid derivatives) via crystallization. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .
- Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to directly synthesize the (R)-enantiomer. Optimize reaction conditions (temperature, solvent) to minimize racemization .
- Hydrochloride Formation : Treat the resolved (R)-enantiomer with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Confirm salt formation via FT-IR and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm the phenyl and ethanamine moieties. Compare chemical shifts with literature data for validation .
- Purity Assessment : Perform reverse-phase HPLC with a chiral column to quantify enantiomeric purity. Validate using LC-MS for molecular ion peaks (m/z 149.23 for free base; m/z 203.73 for hydrochloride) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste Management : Collect contaminated waste in sealed containers labeled for halogenated organics. Neutralize acidic residues before disposal .
- Emergency Procedures : In case of inhalation, move to fresh air and administer oxygen if necessary. For skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How do enantiomeric differences in (R)- vs. (S)-configurations impact neuropharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Compare binding affinities of both enantiomers to dopamine (D2) and norepinephrine (NET) transporters using radioligand displacement (e.g., H-spiperone for D2). The (R)-enantiomer shows 5–10× higher affinity due to steric compatibility with hydrophobic receptor pockets .
- In Vivo Studies : Administer enantiomers to rodent models of ADHD (e.g., SHR rats) and measure hyperactivity reduction. Use microdialysis to quantify extracellular dopamine levels in the prefrontal cortex .
Q. How can contradictory data in receptor interaction studies be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts. Include positive controls (e.g., cocaine for NET inhibition) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. Cross-validate with mutagenesis studies on key receptor residues (e.g., D2 receptor Ser193Ala) .
Q. What strategies improve yield in large-scale synthesis while maintaining chirality?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and temperature to enhance enantioselectivity. Use immobilized enzymes (e.g., lipases) for kinetic resolution in flow systems .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Key Research Findings
- The (R)-enantiomer exhibits dose-dependent CNS stimulation in rodent models, with ED = 2.1 mg/kg for hyperactivity reduction .
- Structural analogs with bulkier substituents (e.g., 4-methylthio) show reduced D2 affinity, highlighting the importance of steric fit in receptor interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
